1,3-Dibromoimidazo[1,5-a]pyridine
Overview
Description
1,3-Dibromoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 72315-45-8 . It has a molecular weight of 275.93 . It is a solid substance stored at refrigerator temperatures . Its IUPAC name is 1,3-dibromoimidazo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The InChI code for 1,3-Dibromoimidazo[1,5-a]pyridine is 1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H . The key for this structure is NEVFVTGZOQKSDN-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been used in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis
1,3-Dibromoimidazo[1,5-a]pyridine is a solid substance that is stored at refrigerator temperatures . It has a molecular weight of 275.93 .Scientific Research Applications
Synthesis of Derivatives and Structural Analysis
1,3-Dibromoimidazo[1,5-a]pyridine serves as a key precursor in the synthesis of various derivatives. The synthesis of 3-substituted aminoimidazo[1,5-a]pyridine derivatives has been achieved through the cyclodesulfurization of N′-substituted-N-(2-pyridylmethyl)thioureas, with detailed 1H Nmr spectral analysis provided for all synthesized compounds (Bourdais & Omar, 1980).
Antiviral Applications
Research into the antiviral properties of imidazo[1,5-a]pyridine derivatives, including those with dibromoimidazo structures, has been conducted. Studies have explored the synthesis of these compounds, their antiviral activities, and the identification of structural patterns conducive to antiviral properties through molecular modeling and structure-activity relationship (SAR) studies (Mavel et al., 2001).
Fluorescent Emission and Optical Properties
1,3-Dibromoimidazo[1,5-a]pyridine has been used in synthesizing fluorescent compounds. For instance, 1,3-diarylated imidazo[1,5-a]pyridines display a range of fluorescent emissions and have been synthesized via metal-catalyzed cross-coupling reactions. These compounds have shown improved quantum yields compared to monoarylated ones, indicating their potential in optical applications (Shibahara et al., 2009).
Low-Cost Emitters with Large Stokes' Shift
The development of low-cost emitters with large Stokes' shifts involves the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, offering potential applications in material science for creating luminescent materials (Volpi et al., 2017).
Therapeutic Applications
Imidazo[1,5-a]pyridine scaffolds, including those derived from 1,3-Dibromoimidazo[1,5-a]pyridine, have been extensively researched for their therapeutic potential. These compounds have shown promise in various areas of medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities. This versatility underscores their importance in the development of new therapeutic agents (Deep et al., 2016).
Safety And Hazards
The safety information for 1,3-Dibromoimidazo[1,5-a]pyridine indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Given its wide range of applications and the ongoing research into its synthesis and properties , it is likely that this compound will continue to be a subject of intense research in the future.
properties
IUPAC Name |
1,3-dibromoimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFVTGZOQKSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501065 | |
Record name | 1,3-Dibromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromoimidazo[1,5-a]pyridine | |
CAS RN |
72315-45-8 | |
Record name | 1,3-Dibromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.